5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
The compound 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a central 1,2,4-oxadiazole ring substituted at positions 3 and 4. The 3-position is occupied by a [4-(methylsulfanyl)phenyl] group, while the 5-position contains a hybrid substituent comprising a 1,2,3-triazole moiety linked to a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl group (Figure 1) . The methylsulfanyl (SCH3) group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability, while the triazole-oxazole chain could influence target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-14-5-7-18(8-6-14)23-25-20(16(3)31-23)13-30-15(2)21(27-29-30)24-26-22(28-32-24)17-9-11-19(33-4)12-10-17/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFNIXIDHQZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling and subsequent formation of the oxadiazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may offer opportunities for designing new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties and reactivity.
Mechanism of Action
The mechanism by which 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological responses. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Pharmacological Profiles
Key Observations:
Substituent Impact on Bioactivity: The target compound’s methylsulfanyl group may enhance anticholinesterase activity compared to analogues with electron-withdrawing groups (e.g., trifluoromethoxy in ). indicates that 1,2,4-oxadiazoles with hydrophobic substituents (e.g., methyl or aryl groups) exhibit stronger acetylcholinesterase inhibition .
Thermal and Chemical Stability: The 1,2,4-oxadiazole ring in the target compound is more thermally stable than 1,2,3-oxadiazole isomers . However, substitution patterns significantly influence stability. For example, azo-linked 1,2,4-oxadiazoles (e.g., 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole) exhibit higher decomposition temperatures (>250°C) due to extended conjugation , whereas the target compound’s hybrid substituent may reduce stability compared to disubstituted derivatives.
Pharmacological Performance
Table 2: Activity Comparison of 1,2,4-Oxadiazole Derivatives
- Anticholinesterase Potential: The target compound’s structural similarity to 1,2,4-oxadiazoles in suggests possible AChE inhibition. Substitution at R1 ([4-(methylsulfanyl)phenyl]) may enhance binding to the enzyme’s peripheral anionic site, as sulfur-containing groups improve ligand-enzyme interactions .
- Antifungal Activity : While the target compound lacks direct data, analogues with triazolylsulfanylmethyl groups (e.g., ) show moderate antifungal activity via succinate dehydrogenase (SDH) inhibition. The methylsulfanyl group could similarly disrupt fungal electron transport chains .
- Cytotoxic Potential: Triazole-linked oxadiazoles (e.g., ) exhibit cytotoxicity against colon carcinoma cells (IC50: 2–10 μM). The target compound’s triazole-oxazole chain may confer comparable activity, though this requires experimental validation.
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data for Isostructural Analogues
- The target compound’s crystallization behavior is unreported, but isostructural halogenated analogues (Cl vs. F) in show nearly identical packing motifs with minor adjustments for halogen size. The methylsulfanyl group in the target compound may introduce S···π or S–H interactions, altering solubility and crystal morphology compared to halogenated derivatives.
Biological Activity
The compound 5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple functional groups including oxadiazole and triazole moieties which are known for their diverse biological activities. The presence of methylsulfanyl and aromatic rings further enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole units exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been studied for its anticancer properties and potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound exhibits comparable efficacy to established anticancer agents like Tamoxifen.
Case Studies
A notable study conducted on a series of oxadiazole derivatives highlighted the promising activity of this compound against various cancer types:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of 0.65 µM, indicating potent cytotoxicity comparable to traditional chemotherapeutics.
- HeLa Cervical Cancer Cells : An IC50 value of 2.41 µM was observed, showcasing its effectiveness against cervical cancer.
Discussion
The biological activity of this compound suggests significant potential as an anticancer agent. Its ability to induce apoptosis through p53 activation and caspase cleavage positions it as a candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
